- Preparation of macrocyclic compounds as inhibitors of CDK7, World Intellectual Property Organization, , ,
Cas no 937271-45-9 (4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine)
![4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine structure](https://es.kuujia.com/scimg/cas/937271-45-9x500.png)
937271-45-9 structure
Nombre del producto:4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine
Número CAS:937271-45-9
MF:C14H13ClN2O
Megavatios:260.718822240829
MDL:MFCD28506209
CID:2357905
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Propiedades químicas y físicas
Nombre e identificación
-
- 4-(3-(but-3-en-1-yloxy)phenyl)-2-chloropyrimidine
- 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine (ACI)
- 2-Chloro-4-(3-(3-butenyloxy)phenyl)pyrimidine
- 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine
-
- MDL: MFCD28506209
- Renchi: 1S/C14H13ClN2O/c1-2-3-9-18-12-6-4-5-11(10-12)13-7-8-16-14(15)17-13/h2,4-8,10H,1,3,9H2
- Clave inchi: YDBVOEASSGRCAS-UHFFFAOYSA-N
- Sonrisas: ClC1N=C(C2C=C(OCCC=C)C=CC=2)C=CN=1
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB478673-1 g |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine |
937271-45-9 | 1g |
€613.20 | 2023-04-20 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02690-5g |
4-(3-(but-3-en-1-yloxy)phenyl)-2-chloropyrimidine |
937271-45-9 | 95% | 5g |
$720 | 2023-09-07 | |
1PlusChem | 1P01PU1Q-1g |
Pyrimidine, 4-[3-(3-buten-1-yloxy)phenyl]-2-chloro- |
937271-45-9 | 95% | 1g |
$441.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8313-1.0g |
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine |
937271-45-9 | 95% | 1.0g |
¥1901.0000 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8313-250.0mg |
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine |
937271-45-9 | 95% | 250.0mg |
¥759.0000 | 2024-07-19 | |
abcr | AB478673-250 mg |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine |
937271-45-9 | 250mg |
€276.50 | 2023-04-20 | ||
Alichem | A089006072-5g |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine |
937271-45-9 | 95% | 5g |
$1049.40 | 2023-08-31 | |
abcr | AB478673-250mg |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine; . |
937271-45-9 | 250mg |
€462.90 | 2025-02-16 | ||
1PlusChem | 1P01PU1Q-250mg |
Pyrimidine, 4-[3-(3-buten-1-yloxy)phenyl]-2-chloro- |
937271-45-9 | 95% | 250mg |
$192.00 | 2024-04-20 | |
abcr | AB478673-1g |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine; . |
937271-45-9 | 1g |
€1142.90 | 2025-02-16 |
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water
Referencia
- Preparation of solid state forms of macrocyclic kinase inhibitors for treatment of cancers, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of substituted pyrimidine derivatives for use in treatment of kinase related disorders, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Oxygen linked pyrimidine derivatives, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 40 °C
Referencia
- Acid mediated ring closing metathesis: a powerful synthetic tool enabling the synthesis of clinical stage kinase inhibitorsChimia, 2015, 69(3), 142-145,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of oxygen linked pyrimidine macrocyclic derivatives as antiproliferative agents, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; rt
1.2 Reagents: Cesium carbonate ; rt → 40 °C; 12 h, 40 °C; 40 °C → rt
1.3 Reagents: Water ; rt
1.2 Reagents: Cesium carbonate ; rt → 40 °C; 12 h, 40 °C; 40 °C → rt
1.3 Reagents: Water ; rt
Referencia
- Discovery of Kinase Spectrum Selective Macrocycle (16E)-14-Methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (SB1317/TG02), a Potent Inhibitor of Cyclin Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3) for the Treatment of CancerJournal of Medicinal Chemistry, 2012, 55(1), 169-196,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a Potent Janus Kinase 2/Fms-Like Tyrosine Kinase-3 (JAK2/FLT3) Inhibitor for the Treatment of Myelofibrosis and LymphomaJournal of Medicinal Chemistry, 2011, 54(13), 4638-4658,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, 60 °C
Referencia
- Macrocyclic compounds as anti-cancer agents: Design and synthesis of multi-acting inhibitors against HDAC, FLT3 and JAK2European Journal of Medicinal Chemistry, 2015, 95, 104-115,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, rt → 40 °C
Referencia
- Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical LibrariesACS Combinatorial Science, 2020, 22(2), 80-88,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of heteroalkyl linked pyrimidine macrocycle derivatives as antiproliferative agents, World Intellectual Property Organization, , ,
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Raw materials
- 2,4-Dichloropyrimidine
- 3-Hydroxyphenylboronic acid
- 4-bromobut-1-ene
- 3-(2-Chloropyrimidin-4-yl)phenol
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Preparation Products
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Literatura relevante
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:937271-45-9)4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine

Pureza:99%
Cantidad:1g
Precio ($):244.0